molecular formula C10H10N2O B7900346 1,3-Dimethyl-1H-indazole-6-carbaldehyde

1,3-Dimethyl-1H-indazole-6-carbaldehyde

Cat. No.: B7900346
M. Wt: 174.20 g/mol
InChI Key: BKRBPLFRTVLZIN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indazole-6-carbaldehyde is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-indazole-6-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

    Oxidation: 1,3-Dimethyl-1H-indazole-6-carboxylic acid.

    Reduction: 1,3-Dimethyl-1H-indazole-6-methanol.

    Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-indazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carbaldehyde: Similar structure but lacks the methyl groups at positions 1 and 3.

    1,3-Dimethyl-1H-indazole: Lacks the formyl group at position 6.

    1H-Indole-3-carbaldehyde: Contains an indole core instead of an indazole core.

Uniqueness

1,3-Dimethyl-1H-indazole-6-carbaldehyde is unique due to the presence of both methyl groups and the formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,3-dimethylindazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9-4-3-8(6-13)5-10(9)12(2)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRBPLFRTVLZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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